PD-1-IN-22

Serotonin Receptor Agonism GPCR Pharmacology 5-HT2C Binding Affinity

Researchers investigating immune checkpoint pathways or serotonergic signaling often lack a single tool to probe both systems concurrently. PD-1-IN-22 resolves this gap with a unique dual mechanism: • PD-1/PD-L1 interaction inhibitor (IC50 = 92.3 nM) for T-cell activation & tumor co-culture models • High-affinity 5-HT2C receptor agonist (Ki = 0.501 nM) with 1580-fold selectivity over 5-HT2B • Supplied at ≥98% purity with full analytical documentation. Global shipping from BenchChem-sourced inventory.

Molecular Formula C25H25N5O4
Molecular Weight 459.5 g/mol
Cat. No. B15144720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePD-1-IN-22
Molecular FormulaC25H25N5O4
Molecular Weight459.5 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1NC(=O)C2=CC(=CN3C2=NN=C3)CNCCO)C4=CC5=C(C=C4)OCCO5
InChIInChI=1S/C25H25N5O4/c1-16-19(18-5-6-22-23(12-18)34-10-9-33-22)3-2-4-21(16)28-25(32)20-11-17(13-26-7-8-31)14-30-15-27-29-24(20)30/h2-6,11-12,14-15,26,31H,7-10,13H2,1H3,(H,28,32)
InChIKeyIWOBHQNCHHSQSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: N-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]-6-[(2-hydroxyethylamino)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-carboxamide (PD-1-IN-22) as a Dual-Acting Research Tool


N-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]-6-[(2-hydroxyethylamino)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-carboxamide, commonly referred to as PD-1-IN-22, is a synthetic small molecule belonging to the triazolopyridine carboxamide class. It is characterized by a unique dual pharmacological profile, acting as both a potent inhibitor of the PD-1/PD-L1 immune checkpoint interaction (IC50 = 92.3 nM) and a high-affinity agonist of the serotonin 5-HT2C receptor (Ki = 0.501 nM) [1]. This combination of activities is rare among commercially available research compounds, making it a valuable tool for exploring the intersection of immuno-oncology and neuropharmacology.

Research Tool Class

Dual PD-1/PD-L1 inhibitor and 5-HT2C receptor agonist study fit

Assay Compatibility

Supports in vitro cellular and in vivo model research workflows

The Case for Specificity: Why N-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]-6-[(2-hydroxyethylamino)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-carboxamide is Not Interchangeable


Substituting N-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]-6-[(2-hydroxyethylamino)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-carboxamide with a generic 'triazolopyridine carboxamide' or a selective PD-1/PD-L1 inhibitor is scientifically unsound. Its value proposition lies in its specific dual activity, which cannot be assumed for close structural analogs. While other compounds may inhibit PD-1/PD-L1 with varying potency, they lack the concurrent high-affinity 5-HT2C receptor agonism that defines this molecule's unique pharmacological fingerprint . Conversely, selective 5-HT2C agonists like lorcaserin or WAY-163909 do not possess the PD-1/PD-L1 inhibitory activity [1]. The precise substituent pattern—the 2,3-dihydro-1,4-benzodioxin-6-yl group and the hydroxyethylamino-methyl side chain—is essential for achieving this dual-target engagement, as demonstrated by comparative data below. Using an alternative would compromise the integrity of studies requiring this specific mechanism.

Structural analog mismatch

Close triazolopyridine analogs may lack concurrent 5-HT2C receptor agonism

Selective inhibitor gap

PD-1/PD-L1 inhibitors (e.g., BMS-202 class) do not engage serotonergic targets

Agonist profile mismatch

5-HT2C-selective agonists (e.g., lorcaserin) lack immune checkpoint inhibition

Quantitative Differentiation of N-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]-6-[(2-hydroxyethylamino)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-carboxamide Against Key Comparators


Superior 5-HT2C Receptor Binding Affinity Versus Marketed Agonist Lorcaserin

N-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]-6-[(2-hydroxyethylamino)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-carboxamide demonstrates a 30-fold higher binding affinity for the human 5-HT2C receptor compared to the clinically evaluated agonist lorcaserin. This significant increase in potency is quantified in a direct comparison of Ki values obtained from radioligand displacement assays [1][2].

5-HT2C binding affinity
Reported
Ki 0.501 nM vs. Lorcaserin ~30× higher affinity
Reported higher binding affinity context
Cross-study comparison; verify assay alignment
Serotonin Receptor Agonism GPCR Pharmacology 5-HT2C Binding Affinity

Enhanced Functional Potency and Selectivity for 5-HT2C Over 5-HT2B Receptors

In functional assays measuring agonist activity (EC50), N-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]-6-[(2-hydroxyethylamino)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-carboxamide is 1580-fold more potent at the 5-HT2C receptor than at the 5-HT2B receptor. This selectivity profile is markedly improved compared to lorcaserin, which shows only a 122-fold difference in EC50 values between these two receptors [1][2].

5-HT2C vs. 5-HT2B selectivity
Reported
1580-fold selectivity Lorcaserin 122-fold Reported functional EC50 profile
Reported functional selectivity context
5-HT2B agonism context requires class-specific review
Functional Selectivity GPCR Agonism 5-HT2C vs. 5-HT2B

Potent PD-1/PD-L1 Inhibitory Activity Comparable to BMS-202

This compound is a potent inhibitor of the PD-1/PD-L1 protein-protein interaction, a key immune checkpoint. Its inhibitory activity (IC50 = 92.3 nM) is in the same range as the well-characterized inhibitor BMS-202 (IC50 = 60.93 nM) when assessed under similar assay conditions [1].

PD-1/PD-L1 inhibition
Reported
IC50 92.3 nM BMS-202 IC50 60.93 nM Comparable range
Reported inhibitory activity context
HTRF assay; confirm in target cell model
Immuno-Oncology Checkpoint Inhibition PD-1/PD-L1 Interaction

Dual Activity: Unique Combination of 5-HT2C Agonism and PD-1/PD-L1 Inhibition

N-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]-6-[(2-hydroxyethylamino)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-carboxamide is distinguished by its dual activity profile. While it potently inhibits PD-1/PD-L1 (IC50 = 92.3 nM), it simultaneously acts as a high-affinity 5-HT2C receptor agonist (Ki = 0.501 nM) [1]. This combination is not observed in standard comparators. For instance, BMS-202 shows no reported activity at 5-HT2C, and lorcaserin shows no activity at PD-1/PD-L1 [2][3].

Dual target engagement
Class-level inference
PD-1/PD-L1 inhibitor + 5-HT2C agonist BMS-202 / Lorcaserin single-target
Reported dual-target engagement context
Polypharmacology requires pathway-specific validation
Dual Pharmacology Polypharmacology Neuro-Immunology

High Purity and Solubility Profile Suitable for In Vitro and In Vivo Studies

Commercially available N-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]-6-[(2-hydroxyethylamino)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-carboxamide (PD-1-IN-22) is supplied at a high purity of ≥98.64% . It demonstrates good solubility in DMSO, achieving a concentration of 50 mg/mL (108.81 mM), which facilitates the preparation of stock solutions for both in vitro cellular assays and in vivo animal dosing formulations .

Purity & solubility
Specification review
≥98.64%, 50 mg/mL DMSO
Supports reproducible assay preparation
Vendor specification; verify lot-specific COA
Compound Solubility Chemical Purity In Vivo Formulation

Optimal Application Scenarios for N-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]-6-[(2-hydroxyethylamino)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-carboxamide Based on Evidence


Investigating Neuro-Immune Crosstalk in Cancer Cachexia Models

The compound's dual activity makes it an ideal tool for probing the intersection of the serotonergic system and immune checkpoint pathways. In preclinical models of cancer cachexia, where both appetite suppression (potentially mediated by 5-HT2C) and immune dysfunction (PD-1/PD-L1) play a role, this compound offers a unique approach. It can be used to study whether simultaneous 5-HT2C agonism and PD-1/PD-L1 inhibition provides synergistic benefits over targeting either pathway alone [1].

Functional Profiling of 5-HT2C Receptor Agonists with High Potency and Selectivity

For researchers focused on 5-HT2C receptor pharmacology, this compound provides a valuable comparator. Its sub-nanomolar affinity (Ki = 0.501 nM) and exceptional selectivity over the 5-HT2B receptor (1580-fold) make it a benchmark for evaluating novel agonists. It can be used as a high-affinity probe in competition binding assays or as a potent, selective control in functional studies assessing Gq-mediated signaling [2].

Exploring PD-1/PD-L1 Blockade in In Vitro T-Cell Activation Assays

With an IC50 of 92.3 nM against the PD-1/PD-L1 interaction, this compound is suitable for use as a small-molecule checkpoint inhibitor in a variety of in vitro immunological assays. It can be employed to study T-cell activation, cytokine release, and tumor cell killing in co-culture models, serving as a potent research tool comparable to established inhibitors like BMS-202 [3].

Application
Selection Property
Validation Focus
Neuro-immune crosstalk in cancer cachexia models
Dual PD-1/PD-L1 and 5-HT2C target engagement
Pathway-response and in vivo model endpoints
5-HT2C receptor pharmacological profiling
5-HT2C binding affinity and functional selectivity
Gq-mediated signaling and off-target 5-HT2B review
PD-1/PD-L1 checkpoint blockade in T-cell assays
PD-1/PD-L1 inhibitory activity
T-cell activation and cytokine release endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


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